2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one
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Overview
Description
2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by its benzothiazole core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The pathways involved in its action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one: This compound has a similar core structure but lacks the dimethyl groups.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share some structural similarities and are studied for their necroptosis inhibitory activity.
Uniqueness
2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLMKXIXHXJRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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